molecular formula C25H18F2N4O2S2 B2890340 N-(2,5-difluorophenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide CAS No. 1223918-18-0

N-(2,5-difluorophenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide

Cat. No.: B2890340
CAS No.: 1223918-18-0
M. Wt: 508.56
InChI Key: RMPZZTSICQRHIO-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a trifunctional core:

  • N-(2,5-difluorophenyl) group: The fluorine atoms at the 2- and 5-positions of the phenyl ring enhance metabolic stability and influence electronic properties via their strong electron-withdrawing effects .
  • 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl scaffold: This polycyclic heteroaromatic system combines sulfur (thia) and nitrogen (triaza) atoms, which may contribute to π-π stacking interactions and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F2N4O2S2/c1-14-4-6-15(7-5-14)12-31-24(33)22-21(17-3-2-10-28-23(17)35-22)30-25(31)34-13-20(32)29-19-11-16(26)8-9-18(19)27/h2-11H,12-13H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPZZTSICQRHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide is a complex synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure

The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological properties. The presence of difluorophenyl and thiazole moieties is notable for their roles in enhancing biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

In a comparative study involving several synthesized compounds:

  • Tested Bacteria : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa
  • Method : Microdilution method was employed to determine Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC).
CompoundMIC (mg/mL)MBC (mg/mL)
Compound A0.0040.008
Compound B0.0150.030
N-(2,5-difluorophenyl)-2...0.0200.040

The results indicated that the tested compounds exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin, particularly against E. coli which showed resistance to many conventional treatments .

Antiviral Activity

Research has also explored the antiviral potential of similar compounds in the context of HIV treatment. The structural characteristics of these compounds suggest they may inhibit viral replication effectively.

Case Study: Antiviral Efficacy

In vitro studies demonstrated that certain derivatives showed promising results in inhibiting HIV replication:

  • Viral Strain : HIV-1
  • IC50 Values : Concentration required to inhibit viral replication by 50%.
CompoundIC50 (µM)
Compound C0.25
N-(2,5-difluorophenyl)-2...0.50

These findings indicate that modifications in the chemical structure can significantly enhance antiviral properties .

Structure–Activity Relationship

The structure–activity relationship (SAR) analysis reveals that specific substitutions on the tricyclic core are crucial for enhancing biological activity:

  • Fluorine Substitution : Enhances lipophilicity and bioavailability.
  • Thiazole Moiety : Contributes to the compound's ability to interact with bacterial enzymes.
  • Aromatic Substituents : Influence binding affinity to target sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name / ID (if available) Substituents / Modifications Molecular Weight (g/mol) logP (Predicted) Bioactivity Notes Reference
N-(2,5-difluorophenyl)-[...]acetamide (Target Compound) 2,5-difluorophenyl; 4-methylphenylmethyl; thia-triazatricyclo core; sulfanyl linkage ~550* 3.8–4.2† Hypothesized kinase inhibition (structural analogy)
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl, ) 2,6-dimethylphenyl; oxazolidinyl; methoxy group 278.3 1.5 Fungicide; inhibits RNA polymerase
N-(2,5-dimethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide (: 379710-29-9) 2,5-dimethoxyphenyl; tetrazolyl-sulfanyl group 337.4 2.1 Antimicrobial (inferred from tetrazole scaffolds)
Flumetsulam (: N-(2,6-difluorophenyl)-5-methyltriazolo-pyrimidine-2-sulfonamide) 2,6-difluorophenyl; triazolo-pyrimidine core; sulfonamide 325.3 1.8 Herbicide; acetolactate synthase inhibitor

*Estimated based on analogous structures. †Predicted using QSPR models .

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Fluorine positioning (2,5- vs. 2,6-) significantly alters electronic and steric properties. For example, flumetsulam (2,6-difluoro) is a herbicide, whereas the target compound’s 2,5-difluoro substitution may favor kinase binding due to optimized dipole interactions .

Core Scaffold Influence :

  • The thia-triazatricyclo core in the target compound contrasts with flumetsulam’s triazolo-pyrimidine system. The former’s fused rings may improve thermal stability and π-π stacking in protein binding pockets .
  • Sulfanyl (-S-) linkages (target compound) vs. sulfonamide (-SO2-NH-) groups (flumetsulam): Sulfanyl groups are less polar but more redox-active, which could influence both bioavailability and metabolic pathways .

Thermochemical and Solubility Trends :

  • Sulfur-containing compounds (e.g., target compound, flumetsulam) exhibit higher thermal stability due to strong C-S bond energies (~272 kJ/mol) .
  • The target compound’s low predicted aqueous solubility (<0.1 mg/mL) aligns with its high logP, necessitating formulation optimization for in vivo applications .

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